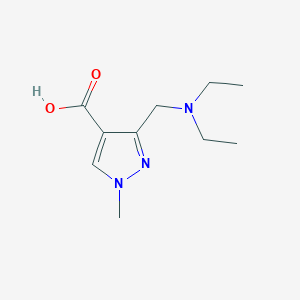
3-(Diethylaminomethyl)-1-methylpyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylaminomethyl)-1-methylpyrazole-4-carboxylic acid, also known as DEPC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DEPC is a pyrazole derivative that is commonly used as a reagent for the modification of RNA in laboratories. It has been widely used in various biochemical and physiological experiments to study the mechanisms of RNA function.
Mechanism of Action
3-(Diethylaminomethyl)-1-methylpyrazole-4-carboxylic acid modifies RNA molecules by reacting with the nucleotide bases present in the RNA. Specifically, it reacts with the adenine and guanine bases, resulting in the formation of a covalent bond between the 3-(Diethylaminomethyl)-1-methylpyrazole-4-carboxylic acid molecule and the RNA molecule. This modification of RNA molecules has been used to study the structure and function of RNA in various biological systems.
Biochemical and Physiological Effects:
3-(Diethylaminomethyl)-1-methylpyrazole-4-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of RNA in gene expression, protein synthesis, and other cellular processes. 3-(Diethylaminomethyl)-1-methylpyrazole-4-carboxylic acid has also been used to investigate the effects of RNA modifications on cellular function and disease states.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(Diethylaminomethyl)-1-methylpyrazole-4-carboxylic acid in lab experiments is its ability to modify RNA molecules without significantly affecting their structure or function. This property of 3-(Diethylaminomethyl)-1-methylpyrazole-4-carboxylic acid has made it an essential tool for the analysis of RNA molecules in various biological systems. However, 3-(Diethylaminomethyl)-1-methylpyrazole-4-carboxylic acid has some limitations, including its potential toxicity and the need for careful handling in the laboratory.
Future Directions
3-(Diethylaminomethyl)-1-methylpyrazole-4-carboxylic acid has the potential to be used in various future research directions. One potential area of research is the development of new RNA-based therapies for various diseases. 3-(Diethylaminomethyl)-1-methylpyrazole-4-carboxylic acid could be used to modify RNA molecules to enhance their therapeutic potential. Another potential area of research is the development of new RNA-based diagnostic tools for the early detection of diseases. 3-(Diethylaminomethyl)-1-methylpyrazole-4-carboxylic acid could be used to modify RNA molecules to enhance their sensitivity and specificity for disease detection.
Conclusion:
3-(Diethylaminomethyl)-1-methylpyrazole-4-carboxylic acid is a unique chemical compound that has gained significant attention in the field of scientific research. Its ability to modify RNA molecules has made it an essential tool for the analysis of RNA in various biological systems. 3-(Diethylaminomethyl)-1-methylpyrazole-4-carboxylic acid has a wide range of potential applications in future research directions, including the development of new RNA-based therapies and diagnostic tools.
Synthesis Methods
3-(Diethylaminomethyl)-1-methylpyrazole-4-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 1-methylpyrazole-4-carboxylic acid with diethylamine. The reaction is carried out under controlled conditions, and the resulting product is then purified through a series of filtration and chromatography steps.
Scientific Research Applications
3-(Diethylaminomethyl)-1-methylpyrazole-4-carboxylic acid has been extensively used in scientific research for the modification of RNA. It is a potent inhibitor of RNase enzymes, which are responsible for the degradation of RNA molecules. 3-(Diethylaminomethyl)-1-methylpyrazole-4-carboxylic acid reacts with the imidazole groups of histidine residues in RNase enzymes, resulting in their inactivation. This property of 3-(Diethylaminomethyl)-1-methylpyrazole-4-carboxylic acid has made it an essential tool for the preservation and analysis of RNA molecules in laboratories.
properties
IUPAC Name |
3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-4-13(5-2)7-9-8(10(14)15)6-12(3)11-9/h6H,4-5,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNYPGDSKCPTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NN(C=C1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2495520.png)
![6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2495521.png)


![2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2495528.png)
![2-[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2495529.png)

![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2495533.png)


![[4-[(3,4-Dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate](/img/structure/B2495540.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2495541.png)